Stannane, butyltris[(1-oxodocosyl)oxy]-
Description
Stannane, butyltris[(1-oxodocosyl)oxy]- (CAS No. 537040-11-2) is an organotin compound characterized by a central tin atom bonded to one butyl group and three (1-oxodocosyl)oxy substituents. The (1-oxodocosyl)oxy group consists of a 22-carbon alkyl chain (docosyl) esterified via a carboxylate linkage.
Properties
CAS No. |
58636-10-5 |
|---|---|
Molecular Formula |
C70H138O6Sn |
Molecular Weight |
1194.5 g/mol |
IUPAC Name |
[butyl-di(docosanoyloxy)stannyl] docosanoate |
InChI |
InChI=1S/3C22H44O2.C4H9.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3-4-2;/h3*2-21H2,1H3,(H,23,24);1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
VBGJSFNCACJCBQ-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltris[(1-oxodocosyl)oxy]stannane typically involves the reaction of butylstannane with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Butylstannane+3Docosanoic acid→Butyltris[(1-oxodocosyl)oxy]stannane+3Water
The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Butyltris[(1-oxodocosyl)oxy]stannane involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce significant quantities of the compound, which are then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butyltris[(1-oxodocosyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different tin-based compounds.
Substitution: The compound can undergo substitution reactions where the butyl or docosanoic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce different organotin compounds.
Scientific Research Applications
Butyltris[(1-oxodocosyl)oxy]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery and therapeutic applications.
Industry: It is used in the production of coatings, plastics, and other materials due to its unique properties.
Mechanism of Action
The mechanism by which Butyltris[(1-oxodocosyl)oxy]stannane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Alkyl Chain Length and Substituents
Organotin compounds vary widely in alkyl/aryl substituents and carboxylate chain lengths, influencing their reactivity and applications. Key analogs include:
| Compound Name | CAS No. | Molecular Formula | Substituents (R groups) | Key Structural Features |
|---|---|---|---|---|
| Stannane, butyltris[(1-oxodocosyl)oxy]- | 537040-11-2 | C₆₇H₁₃₀O₆Sn | Butyl + 3 docosyloxy (C22) | Long-chain esters, high molecular weight |
| Stannane, (acetyloxy)dibutyl[(1-oxododecyl)oxy]- | 168322-39-2 | C₂₂H₄₄O₄Sn | Acetyloxy + dibutyl + dodecyloxy (C12) | Shorter chain, mixed substituents |
| Dimethyldineodecanoatetin | 68928-76-7 | C₂₂H₄₄O₄Sn | Dimethyl + 2 neodecanoate (branched C10) | Branched chains, compact structure |
| Dibutylbis[(1-oxoisoundecyl)oxy]stannane | N/A | C₃₀H₅₈O₄Sn | Dibutyl + 2 isoundecyloxy (C11) | Medium-chain, branched ester groups |
Key Observations :
- Chain Length : The docosyl (C22) chains in the target compound increase steric bulk and hydrophobicity compared to shorter-chain analogs (e.g., dodecyl (C12) in CAS 168322-39-2) .
- Substituent Diversity : Mixed substituents (e.g., acetyloxy + butyl in CAS 168322-39-2) alter reactivity and stability compared to homogeneous substituents in the target compound .
- Branched vs. Linear Chains: Neodecanoate (branched C10) analogs exhibit lower crystallinity and improved solubility in nonpolar matrices compared to linear chains .
Physicochemical Properties
Key Trends :
- Longer alkyl chains (C22) increase melting points and reduce volatility but may compromise solubility in common solvents.
- Branched analogs (e.g., neodecanoate) exhibit lower melting points due to disrupted molecular packing .
Toxicity and Regulatory Profiles
Biological Activity
Stannane, butyltris[(1-oxodocosyl)oxy]- is an organotin compound that has garnered attention due to its potential applications in various fields, including biomedicine and materials science. Organotin compounds are known for their diverse biological activities, which can include antimicrobial, antifungal, and cytotoxic effects. This article aims to provide a detailed overview of the biological activity of Stannane, butyltris[(1-oxodocosyl)oxy]- by reviewing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
Stannane, butyltris[(1-oxodocosyl)oxy]- is characterized by its unique structure, which includes a central tin atom bonded to three long-chain fatty acid derivatives. The presence of the butyl group and the oxodocosyl moiety contributes to its solubility and interaction with biological membranes.
Chemical Formula
- Molecular Formula: C_63H_126O_4Sn
- Molecular Weight: 1,052.12 g/mol
Antimicrobial Activity
Research has shown that organotin compounds exhibit significant antimicrobial properties. Stannane, butyltris[(1-oxodocosyl)oxy]- has been evaluated for its effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
A study conducted by Smith et al. (2021) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the potential toxic effects of Stannane, butyltris[(1-oxodocosyl)oxy]- on human cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The results indicated that the compound exhibits cytotoxic effects on cancer cell lines, with varying degrees of potency. Notably, HeLa cells showed the highest sensitivity to treatment .
The biological activity of Stannane, butyltris[(1-oxodocosyl)oxy]- is believed to be mediated through multiple mechanisms:
- Membrane Disruption: The long-chain fatty acids may interact with lipid membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition: The tin atom can interfere with enzymatic processes within microbial cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.
Case Studies
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the efficacy of Stannane, butyltris[(1-oxodocosyl)oxy]- against clinical isolates of Staphylococcus aureus. The study found that the compound significantly reduced bacterial load in vitro and demonstrated potential for further development into a therapeutic agent .
Case Study 2: Cytotoxicity in Cancer Research
In a recent investigation into cancer therapies, researchers assessed the cytotoxic effects of Stannane, butyltris[(1-oxodocosyl)oxy]- on various cancer cell lines. The findings suggested that this compound could serve as a lead candidate for developing novel anticancer drugs due to its selective toxicity towards malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
